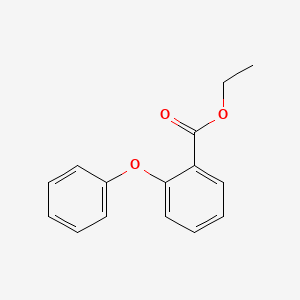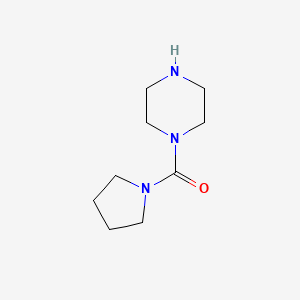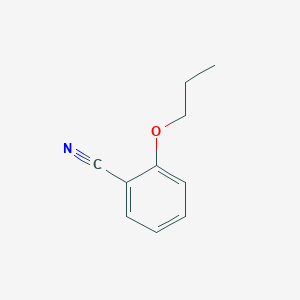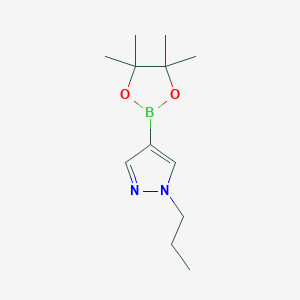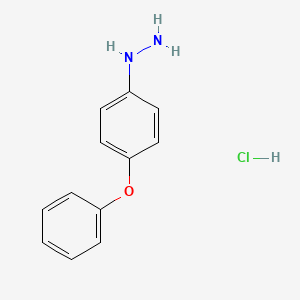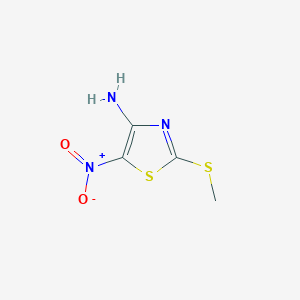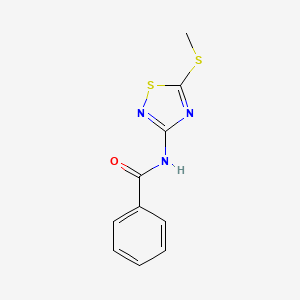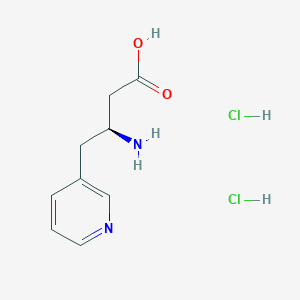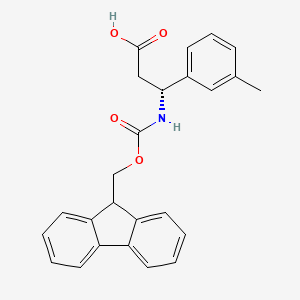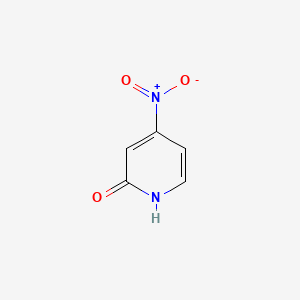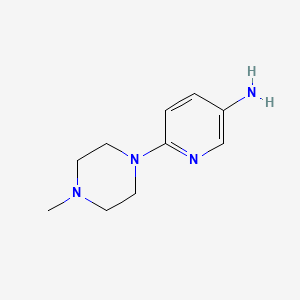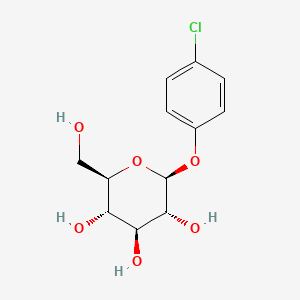
4-Chlorophenyl-beta-D-glucopyranoside
Vue d'ensemble
Description
4-Chlorophenyl-beta-D-glucopyranoside is a crucial compound extensively employed in the biomedical sector. It holds immense significance in the investigation and innovation of pharmaceuticals aiming at diverse medical conditions like diabetes, cancer, and neurological maladies . It is a monosaccharide with the molecular formula C12H15ClO6 and a molecular weight of 290.7 .
Synthesis Analysis
Phenyl-beta-D-glucopyranoside can be used as a starting material for the synthesis of various derivatives of beta-D-glucopyranosides with potential application as anti-HIV agents . A study reported the synthesis of octyl-beta-D-glucopyranoside (OG) and decyl-beta-D-glucopyranoside (DG) in three non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .Molecular Structure Analysis
The molecular structure of 4-Chlorophenyl-beta-D-glucopyranoside can be analyzed using a combination of laser spectroscopy in molecular jets and quantum mechanical calculations .Applications De Recherche Scientifique
Biochemical Assays
4-Chlorophenyl-beta-D-glucopyranoside: is utilized in biochemical assays as a substrate for enzymes like beta-glucosidase. The compound’s cleavage by specific enzymes releases a chlorophenyl moiety, which can be quantitatively measured . This application is crucial for understanding enzyme kinetics and for the development of enzyme-based diagnostic tests.
Conformational Studies
The compound is used in conformational studies to understand the flexibility and spatial arrangement of molecules. Researchers use techniques like vibrational optical activity to explore the conformational landscapes of monosaccharide derivatives, including 4-Chlorophenyl-beta-D-glucopyranoside . These studies are essential for drug design and understanding molecular interactions.
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNZLQTUEWINQW-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl-beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



